molecular formula C12H16N2O2 B14911182 Benzyl 3-(methylamino)azetidine-3-carboxylate

Benzyl 3-(methylamino)azetidine-3-carboxylate

Cat. No.: B14911182
M. Wt: 220.27 g/mol
InChI Key: VCBFKPBWXVZZCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(methylamino)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 3-(methylamino)azetidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(methylamino)azetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Benzyl 3-(methylamino)azetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

  • Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate

Comparison: Benzyl 3-(methylamino)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature can influence its reactivity and biological activity compared to other azetidine derivatives. For example, the presence of the methylamino group can enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 3-(methylamino)azetidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-13-12(8-14-9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3

InChI Key

VCBFKPBWXVZZCC-UHFFFAOYSA-N

Canonical SMILES

CNC1(CNC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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